![molecular formula C13H9ClN2S B2911821 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine CAS No. 53544-78-8](/img/structure/B2911821.png)
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in determining its properties and reactivity. Several dimeric forms were optimized at three DFT levels, achieving good agreement with the experimental spectra in the solid state . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
1. Optical Properties and Thin Film Fabrication The compound can be used in the fabrication of thin films. These films can be prepared by thermal evaporation technique and their structural properties can be determined by X-ray diffraction and scanning electron microscopy . The optical properties of these films, such as transmittance and reflectance, can be measured and various optical constants can be calculated at different annealing temperatures .
Nonlinear Optics
The compound has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies . The static and dynamic polarizability of the compound is found to be many-fold higher than that of urea . This suggests that the compound could be applied in optoelectronic device fabrications .
Catalyst for Reactions
The compound can be used as a catalyst for a variety of reactions. For example, it can be used in Diels-Alder reactions, which are important in the synthesis of cyclic compounds.
Polymerization Agent
The compound can also be used as a polymerization agent. This involves the process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
Synthesis of Organic Compounds
The compound can be used as a reagent in the synthesis of various organic compounds. This includes the synthesis of pharmaceuticals and agrochemicals.
Research and Education
The compound is available for purchase from scientific supply companies, suggesting it may be used in research and education . For example, it could be used in laboratory experiments to teach students about its properties and applications .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit viral replication in acutely infected cells .
Biochemical Pathways
For example, DDT and its metabolites, which share structural similarities with the compound , are known to undergo a series of transformations in the environment, leading to a variety of downstream effects .
Pharmacokinetics
For instance, some indole derivatives have demonstrated good kinetic solubilities and metabolic stability in vitro .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine. For instance, DDT, a structurally similar compound, is known to be highly persistent in the environment, with its degradation and bioremediation influenced by various environmental conditions .
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFNIVPYMRDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine |
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